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Flavin mononucleotide - 146-17-8

Flavin mononucleotide

Catalog Number: EVT-364823
CAS Number: 146-17-8
Molecular Formula: C17H21N4O9P
Molecular Weight: 456.3 g/mol
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Product Introduction

Description

Flavin mononucleotide (FMN) is a biomolecule derived from riboflavin (vitamin B2). It serves as a prosthetic group in various flavoproteins, which are crucial enzymes involved in a wide range of biological processes, including electron transport, redox reactions, and bioluminescence. FMN acts as a redox cofactor, capable of accepting and donating electrons, making it a versatile participant in cellular metabolism [, ]. It is found in both prokaryotic and eukaryotic organisms [].

Riboflavin

Compound Description: Riboflavin, also known as vitamin B2, is an essential micronutrient and the precursor to FMN and flavin adenine dinucleotide (FAD). It plays a vital role in various metabolic processes, acting as a precursor for the coenzymes FMN and FAD, which are essential for numerous redox reactions in cells. []

Flavin Adenine Dinucleotide (FAD)

Compound Description: FAD is a coenzyme, like FMN, derived from riboflavin. It participates in numerous enzymatic reactions, particularly those involved in energy metabolism, fatty acid oxidation, and redox reactions. []

Relevance: FAD is another essential flavin cofactor, structurally similar to FMN but containing an additional adenosine monophosphate (AMP) moiety linked to the phosphate group of FMN. Many of the papers discuss FAD alongside FMN, highlighting their interconnected roles in cellular processes, particularly in the context of flavin metabolism and redox reactions. [, , , ]

ω-Phosphopentylflavin

Compound Description: ω-Phosphopentylflavin is a flavin analog with a modified side chain. []

Relevance: This compound is structurally similar to FMN but with a longer linker connecting the phosphate group to the isoalloxazine ring. Research using ω-Phosphopentylflavin and similar analogs helps to elucidate the structure-activity relationships of FMN binding to enzymes like bacterial luciferase. []

ω-Phosphobutylflavin

Compound Description: ω-Phosphobutylflavin is a flavin analog with a shortened linker compared to FMN. []

Relevance: This compound is structurally similar to FMN but with a shorter linker connecting the phosphate group to the isoalloxazine ring. It is used alongside other flavin analogs to investigate the binding site characteristics of FMN in enzymes. []

ω-Phosphopropylflavin

Compound Description: ω-Phosphopropylflavin is a flavin analog with a further shortened linker compared to FMN. []

Relevance: Similar to ω-Phosphobutylflavin, ω-Phosphopropylflavin aids in understanding the structural requirements of FMN binding sites within enzymes by altering the linker length. []

4a-Hydroxy-5-hydro Flavin Mononucleotide (HFOH)

Compound Description: HFOH is a key intermediate in the chemical reaction of bacterial bioluminescence. It exhibits weak fluorescence in solution but strong bioluminescence within the bacterial luciferase enzyme. []

Relevance: HFOH is a structurally similar compound to FMN and a crucial intermediate in the bacterial luciferase reaction. Research suggests that HFOH, in its excited state, is the likely bioluminophore in bacterial bioluminescence, not FMN itself. []

7,8-Didemethyl Flavin Mononucleotide (DMFMN)

Compound Description: DMFMN is a flavin analog lacking the methyl groups at positions 7 and 8 of the isoalloxazine ring. []

Relevance: DMFMN is used in chromophore exchange studies with proteins like YtvA to investigate the impact of structural modifications on the photocycle and photophysical properties compared to the native FMN chromophore. []

8-Isopropyl Flavin Mononucleotide (iprFMN)

Compound Description: iprFMN is a flavin analog with an isopropyl group at position 8 of the isoalloxazine ring. []

Relevance: Similar to DMFMN, iprFMN is employed in chromophore exchange experiments. The bulky isopropyl group introduces steric hindrances, significantly impacting the photocycle kinetics, fluorescence quantum yield, and interactions with the protein. []

Roseoflavin

Compound Description: Roseoflavin is a natural riboflavin analog with antibiotic properties, produced by Streptomyces species. It acts as an antagonist to riboflavin, disrupting its biosynthesis and transport in certain bacteria. [, , ]

Relevance: Roseoflavin is structurally similar to riboflavin and can be metabolized into roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD), analogs of FMN and FAD, respectively. These roseoflavin derivatives exhibit antibiotic activity by interfering with FMN riboswitches and disrupting flavin-dependent processes in susceptible bacteria. [, , ]

Roseoflavin Mononucleotide (RoFMN)

Compound Description: RoFMN is the mononucleotide derivative of roseoflavin, analogous to FMN. [, , ]

Relevance: RoFMN exhibits antibiotic activity by binding to and affecting the function of FMN riboswitches, genetic elements that regulate riboflavin biosynthesis and transport. This binding disrupts the expression of essential genes, leading to the antibiotic effect of roseoflavin. [, , ]

8-Demethyl-8-aminoriboflavin

Compound Description: 8-Demethyl-8-aminoriboflavin is another riboflavin analog with antibiotic properties. It is a precursor in the biosynthetic pathway of roseoflavin. [, ]

Relevance: Like roseoflavin, 8-Demethyl-8-aminoriboflavin also disrupts bacterial growth but is considered less potent. It can be converted to its mononucleotide derivative, 8-demethyl-8-amino riboflavin mononucleotide (AFMN). [, ]

8-Demethyl-8-amino riboflavin mononucleotide (AFMN)

Compound Description: AFMN is the mononucleotide form of 8-Demethyl-8-aminoriboflavin, similar in structure to FMN. [, ]

Relevance: While structurally similar to FMN, AFMN does not demonstrate the same binding affinity to FMN riboswitches as RoFMN, contributing to the difference in antibiotic potency between the two compounds. [, ]

6-S-cysteinyl-FMN

Compound Description: 6-S-cysteinyl-FMN is a covalently bound form of FMN found in certain enzymes, including histamine dehydrogenase and trimethylamine dehydrogenase. [, ]

Relevance: This modified FMN is covalently linked to a cysteine residue within the enzyme's active site via a sulfur atom. This covalent attachment is crucial for the catalytic activity of these enzymes, highlighting a specific structural modification of FMN in certain biological contexts. [, ]

L-Lyxoflavin-5'-Monophosphate

Compound Description: L-Lyxoflavin-5'-Monophosphate is a stereoisomer of FMN. []

Relevance: While structurally similar to FMN, L-Lyxoflavin-5'-Monophosphate exhibits lower coenzymatic activity compared to FMN. Computer modeling studies suggest this difference arises from the conformer population available to initiate binding with enzymes like flavodoxin. []

Source and Classification

Flavin mononucleotide is derived from riboflavin (vitamin B2), which is synthesized by plants, fungi, and many bacteria. In mammals, riboflavin is the only known source of flavin mononucleotide. The classification of flavin mononucleotide falls under the category of flavins, which are organic compounds characterized by a tricyclic heterocycle known as isoalloxazine. Flavin mononucleotide is classified as a coenzyme and plays a crucial role in various enzymatic reactions as an electron carrier .

Synthesis Analysis

The synthesis of flavin mononucleotide primarily occurs through the phosphorylation of riboflavin. This process is catalyzed by riboflavin kinase, which transfers a phosphate group from ATP to riboflavin, resulting in the formation of flavin mononucleotide.

Key Synthesis Methods:

  1. Enzymatic Synthesis:
    • Riboflavin kinase catalyzes the phosphorylation of riboflavin using ATP.
    • In prokaryotes, this process may involve bifunctional enzymes such as FAD synthetase that can convert riboflavin directly to flavin mononucleotide and subsequently to flavin adenine dinucleotide .
  2. Chemical Synthesis:
    • Flavin mononucleotide can also be synthesized chemically through various methods including phosphorylation of 2′,3′,4′-triacetylriboflavin using phosphorus oxychloride in pyridine .

Technical Parameters:

  • Optimal temperature and pH for enzymatic synthesis typically range around 25-37 °C and pH 7-8 respectively.
  • Reaction kinetics can be analyzed using Michaelis-Menten models to determine enzyme efficiency.
Molecular Structure Analysis

Flavin mononucleotide consists of a ribityl side chain linked to an isoalloxazine ring. The molecular formula for flavin mononucleotide is C17H21N4O9P.

Structural Features:

  • Isoalloxazine Ring: This tricyclic structure is essential for its redox activity.
  • Ribityl Side Chain: The presence of this side chain facilitates binding to enzymes.
  • Phosphate Group: The phosphate group is crucial for its role as a coenzyme.

Data and Analyses:

  • X-ray crystallography has provided insights into the three-dimensional structure of flavin mononucleotide when complexed with various proteins, revealing the orientation and interactions within active sites .
Chemical Reactions Analysis

Flavin mononucleotide participates in numerous biochemical reactions as a cofactor for oxidoreductases. It acts primarily in redox reactions where it can accept or donate electrons.

Key Reactions:

  1. Oxidation-Reduction Reactions:
    • Flavin mononucleotide can exist in multiple redox states (oxidized, semiquinone, and reduced forms), allowing it to participate in one or two-electron transfer processes.
  2. Enzymatic Reactions:
    • As a cofactor, it aids enzymes in metabolic pathways such as fatty acid oxidation and amino acid metabolism.

Technical Details:

  • The thermodynamic reversibility of redox processes involving flavins allows for their efficient recycling in metabolic pathways .
Mechanism of Action

The mechanism of action for flavin mononucleotide involves its role as an electron carrier in various enzymatic reactions.

Mechanistic Insights:

  • Upon binding to an enzyme's active site, flavin mononucleotide undergoes redox changes that facilitate the transfer of electrons.
  • The binding affinity and kinetics can be influenced by several factors including temperature, pH, and the presence of other substrates.

Relevant Data:

  • Studies have shown that mutations at key residues within the enzyme can significantly affect the binding parameters and catalytic efficiency of flavin-dependent enzymes .
Physical and Chemical Properties Analysis

Flavin mononucleotide exhibits several important physical and chemical properties:

Key Properties:

  • Molecular Weight: 340.37 g/mol
  • Solubility: Soluble in water; stability decreases at high pH levels.
  • Absorption Spectrum: Exhibits characteristic absorption peaks around 450 nm due to its isoalloxazine ring.

Analyses:

  • Stability studies indicate that while free forms are susceptible to degradation, protein-bound forms exhibit enhanced stability against hydrolysis .
Applications

Flavin mononucleotide has diverse applications across various scientific fields:

  1. Biotechnology: Used in metabolic engineering to enhance the production of flavins through modified microbial strains.
  2. Pharmaceuticals: Investigated for its potential roles in drug development targeting flavoproteins involved in disease mechanisms.
  3. Nutrition: As a vitamin B2 derivative, it plays an essential role in human health by participating in energy metabolism.
Biochemical Foundations of Flavin Mononucleotide (FMN)

Molecular Structure and Isoalloxazine Ring System

Flavin mononucleotide consists of a tricytic heterocyclic isoalloxazine ring system (7,8-dimethyl-10-alkylisoalloxazine) linked to a ribityl phosphate chain. The planar isoalloxazine ring provides an extended conjugated π-system that enables redox versatility, while the phosphate group confers water solubility and facilitates protein binding. The ribityl side chain connects the phosphate moiety to the N10 position of the isoalloxazine ring, creating a conformationally flexible linkage. Key structural features include:

  • Redox-active centers: The N5 and C4a positions serve as primary electron acceptance sites, with protonation states dictating reaction pathways [1].
  • Tautomerism: The isoalloxazine ring exhibits pH-dependent tautomeric forms, particularly at N1, N5, and N10 positions, influencing redox potentials.
  • Phosphorylation state: The 5'-phosphate group distinguishes flavin mononucleotide from riboflavin and enables specific protein interactions, particularly in electron transfer complexes [1] [2].

Table 1: Key Molecular Properties of Flavin Mononucleotide

PropertyValue/DescriptionBiological Significance
Molecular formulaC₁₇H₂₁N₄O₉PDefines elemental composition
Molecular weight456.344 g/molImpacts cellular diffusion kinetics
Absorption maxima (oxidized)266 nm, 373 nm, 446 nm (pH 7)Enables spectral monitoring of redox state
Fluorescence quantum yield0.26 (pH 7)Facilitates biological detection methods
pKa of phosphate group~6.1Influences protein binding affinity

Redox Chemistry: Oxidized (Flavin Mononucleotide), Semiquinone (Flavin MononucleotideH•), and Reduced (Flavin MononucleotideH₂) States

Flavin mononucleotide exhibits exceptional redox versatility, cycling through three distinct states with different electron/proton stoichiometries:

  • Oxidized state (Flavin Mononucleotide): The fully oxidized quinone form absorbs yellow light (λₘₐₓ ≈ 446 nm) and serves as an electron acceptor in dehydrogenation reactions. This state predominates under aerobic conditions [1] [4].

  • Semiquinone radical (Flavin MononucleotideH•): A stable one-electron reduced neutral radical species formed via:Flavin Mononucleotide + e⁻ + H⁺ → Flavin MononucleotideH•The unpaired electron density is delocalized across the N5-C4a locus, with thermodynamic stabilization energy of 25-50 kJ/mol in protein environments. This radical state mediates single-electron transfers in redox chains and is detectable by electron paramagnetic resonance spectroscopy (g ≈ 2.00) [1] [4].

  • Reduced state (Flavin MononucleotideH₂): The fully reduced hydroquinone form accepts two electrons and two protons:Flavin Mononucleotide + 2e⁻ + 2H⁺ → Flavin MononucleotideH₂This state rapidly autoxidizes in aerobic environments (k ≈ 10³ M⁻¹s⁻¹), regenerating oxidized flavin mononucleotide while producing superoxide [1] [4].

Table 2: Redox Parameters of Flavin Mononucleotide States

Redox CoupleE°' (V vs. SHE, pH 7)Proton InvolvementKinetic Rate Constants (M⁻¹s⁻¹)
Flavin Mononucleotide/Flavin MononucleotideH•-0.24 ± 0.051e⁻ + 1H⁺k_{red} ≈ 10⁶-10⁸
Flavin MononucleotideH•/Flavin MononucleotideH₂-0.17 ± 0.031e⁻ + 1H⁺k_{red} ≈ 10⁵-10⁷
Flavin Mononucleotide/Flavin MononucleotideH₂-0.22 ± 0.022e⁻ + 2H⁺k_{Fe³⁺} = 87.5 (ferrihydrite)

Flavin mononucleotide's reduction potential is pH-dependent, shifting by approximately -59 mV per pH unit increase due to proton-coupled electron transfer mechanisms. The cofactor rapidly reduces ferric oxides, with rate constants for ferrihydrite (87.5 M⁻¹s⁻¹) and lepidocrocite (500 M⁻¹s⁻¹) demonstrating its effectiveness as an electron shuttle in biogeochemical cycles [4].

Biosynthesis Pathways: Riboflavin Kinase-Mediated Phosphorylation

Flavin mononucleotide biosynthesis occurs via ATP-dependent phosphorylation of riboflavin catalyzed by riboflavin kinase (ATP:riboflavin 5'-phosphotransferase, Enzyme Commission number 2.7.1.26). This reaction represents the committed step in flavocoenzyme synthesis:

Riboflavin + ATP → Flavin Mononucleotide + ADP

The enzyme requires divalent cations (Mg²⁺ or Zn²⁺) for activity and exists in distinct forms across biological systems:

  • Prokaryotes: Riboflavin kinase activity resides within bifunctional flavin adenine dinucleotide synthases that catalyze both flavin mononucleotide production and flavin adenine dinucleotide synthesis. These enzymes contain a conserved RFK catalytic domain with a Rossmann fold for ATP binding [2] [5].
  • Eukaryotes: Monofunctional riboflavin kinases exist as cytosolic enzymes with distinct structural architectures compared to prokaryotic counterparts. Human riboflavin kinase exhibits unique regulatory mechanisms, including inhibition by flavin mononucleotide and flavin adenine dinucleotide products [2] [6].

The reaction mechanism proceeds through an ordered bi-bi process where ATP binds before riboflavin, with subsequent metal-assisted phosphoryl transfer. Thyroid hormones significantly upregulate riboflavin kinase activity in mammals, while tumor necrosis factor alpha enhances flavin incorporation into NADPH oxidases [2] [6]. Kinetic parameters vary substantially between species:

Bacterial versus Human Riboflavin Kinase Characteristics

  • Bacterial enzymes: Kₘ(riboflavin) = 1-10 μM; kcat ≈ 10-100 min⁻¹; Often bifunctional
  • Human enzyme: Kₘ(riboflavin) = 0.8 μM; kcat ≈ 250 min⁻¹; Strong product inhibition (Kᵢ(Flavin Mononucleotide) = 2.5 μM) [5] [6]

After biosynthesis, flavin mononucleotide distributes to cellular compartments through specific transporters and chaperones. The cofactor concentration ranges from 10-100 μM in cytoplasm, with sub-micromolar levels in mitochondria, supporting its role in diverse redox processes [2].

Comparative Analysis with Flavin Adenine Dinucleotide: Functional and Structural Divergence

Flavin adenine dinucleotide represents the most abundant flavocoenzyme in cells, synthesized through further modification of flavin mononucleotide:

Flavin Mononucleotide + ATP → Flavin Adenine Dinucleotide + PPᵢ

Key differences between flavin mononucleotide and flavin adenine dinucleotide include:

  • Structural properties:
  • Flavin mononucleotide: Ribityl-phosphate moiety (molecular weight 456 Da)
  • Flavin adenine dinucleotide: Ribityl-pyrophosphate-adenosine moiety (molecular weight 785 Da)The adenosine moiety in flavin adenine dinucleotide introduces additional conformational flexibility and enables distinct protein-binding interfaces [1] [2].

  • Biosynthetic enzymes:

  • Flavin mononucleotide production: Catalyzed by riboflavin kinase (monofunctional in eukaryotes, domain in bifunctional prokaryotic enzymes)
  • Flavin adenine dinucleotide production: Catalyzed by flavin adenine dinucleotide synthetase (monofunctional in mammals) or bifunctional prokaryotic enzymesProkaryotic flavin adenine dinucleotide synthases exhibit species-specific traits, including redox-sensitive activities and substrate inhibition patterns not observed in mammalian enzymes [2] [5].

  • Protein binding modes:

  • Flavin mononucleotide: Primarily non-covalent binding (e.g., NADH dehydrogenase)
  • Flavin adenine dinucleotide: Approximately 30% covalent attachment via histidyl, cysteinyl, or tyrosyl linkages (e.g., succinate dehydrogenase)Covalent binding increases flavin adenine dinucleotide redox potential by 50-100 mV and prevents cofactor dissociation [1] [8].

  • Functional specialization:

  • Flavin mononucleotide: Preferentially participates in one-electron transfers (e.g., photolyases, nitric oxide synthases) and blue-light sensing (LOV domains)
  • Flavin adenine dinucleotide: Dominates in two-electron chemistry (e.g., α-ketoacid dehydrogenases, glutathione reductase)This functional divergence arises from flavin adenine dinucleotide's lower propensity to form stable semiquinones and higher tendency to engage in hydride transfer [1] [3].

  • Cellular distribution:

  • Flavin mononucleotide: 60-70% cytosolic, 20-30% mitochondrial, 5-10% nuclear
  • Flavin adenine dinucleotide: 40-50% mitochondrial, 30-40% cytosolic, 10-15% nuclearThe distinct compartmentalization reflects specialization in metabolic pathways: flavin mononucleotide in redox sensing and flavin adenine dinucleotide in energy metabolism [2].

Table 3: Comparative Properties of Flavin Mononucleotide and Flavin Adenine Dinucleotide

PropertyFlavin MononucleotideFlavin Adenine Dinucleotide
Molecular mass456.34 g/mol785.55 g/mol
Cellular abundance15-30% of total flavins70-85% of total flavins
Redox potential range-0.35 to +0.1 V (pH 7)-0.32 to +0.09 V (pH 7)
Semiquinone stabilityHigh (ΔG ≈ 25-50 kJ/mol)Low (ΔG < 15 kJ/mol)
Protein interactions95% non-covalent30% covalent linkages
Biosynthetic energy cost1 ATP equivalent2 ATP equivalents (riboflavin → flavin adenine dinucleotide)

This comprehensive analysis establishes flavin mononucleotide as a uniquely versatile redox cofactor with specialized functions distinct from flavin adenine dinucleotide, particularly in one-electron transfer processes and photobiological mechanisms. Its structural simplicity compared to flavin adenine dinucleotide enables rapid diffusion and access to confined catalytic sites, while its phosphorylation state facilitates specific recognition by apoflavoproteins [1] [2] [3].

Properties

CAS Number

146-17-8

Product Name

Flavin mononucleotide

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

Molecular Formula

C17H21N4O9P

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1

InChI Key

FVTCRASFADXXNN-SCRDCRAPSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O

Solubility

92 mg/mL

Synonyms

5'-Monophosphate, Riboflavin
5'-Phosphate, Riboflavin
Flavin Mononucleotide
Flavin Mononucleotide Disodium Salt
Flavin Mononucleotide Monosodium Salt
Flavin Mononucleotide Monosodium Salt, Dihydrate
Flavin Mononucleotide Sodium Salt
FMN
Mononucleotide, Flavin
Mononucleotide, Riboflavin
Phosphate, Sodium Riboflavin
Riboflavin 5' Monophosphate
Riboflavin 5' Phosphate
Riboflavin 5'-Monophosphate
Riboflavin 5'-Phosphate
Riboflavin Mononucleotide
Riboflavin Phosphate, Sodium
Sodium Riboflavin Phosphate

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O

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